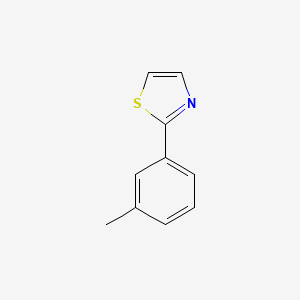

2-(m-Tolyl)thiazole

Description

BenchChem offers high-quality 2-(m-Tolyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(m-Tolyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAYLXRHPOSSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598911 | |

| Record name | 2-(3-Methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42156-13-8 | |

| Record name | 2-(3-Methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(m-Tolyl)thiazole chemical structure and properties

The following technical guide provides an in-depth analysis of the 2-(m-Tolyl)thiazole scaffold, a critical structural motif in medicinal chemistry. This document is structured to serve as a reference for synthetic planning and structure-activity relationship (SAR) analysis.

Chemical Structure, Synthetic Methodologies, and Medicinal Applications

Executive Summary

2-(m-Tolyl)thiazole (also known as 2-(3-methylphenyl)thiazole ) represents a privileged heterocyclic scaffold in drug discovery. It functions as a bioisostere for biaryl systems, offering distinct electronic properties and a specific vector for hydrophobic interactions via the meta-methyl substituent. This moiety is frequently embedded within larger pharmacophores, particularly in the development of kinase inhibitors (e.g., Dasatinib analogs), adenosine receptor antagonists, and non-purine xanthine oxidase inhibitors.

This guide details the physicochemical profile, validated synthetic routes, and strategic applications of this scaffold in modern pharmaceutical research.[1]

Chemical Profile and Identification

The core structure consists of a 1,3-thiazole ring substituted at the C2 position by a 3-methylphenyl group. The meta-substitution pattern is crucial for breaking molecular symmetry and optimizing solubility compared to para-substituted analogs.

Identification Data

| Parameter | Data | Notes |

| IUPAC Name | 2-(3-Methylphenyl)-1,3-thiazole | |

| Common Name | 2-m-Tolylthiazole | |

| Molecular Formula | C₁₀H₉NS | |

| Molecular Weight | 175.25 g/mol | |

| SMILES | Cc1cccc(c1)c2nccs2 | |

| InChIKey | Derivative dependent | Parent scaffold key varies by substitution |

| CAS Number | 1826-17-1 (Parent) | Note: Derivatives like the 4-carboxylic acid (17229-00-4) are more common in commerce.[2][3][4][5] |

Physicochemical Properties (Experimental & Predicted)

-

Appearance: Pale yellow oil or low-melting solid (Parent); Derivatives are typically crystalline solids.

-

Melting Point:

-

Solubility: Highly soluble in DCM, DMSO, Methanol; Sparingly soluble in water.

-

LogP: ~3.3 (Parent) – Indicates high lipophilicity suitable for membrane permeability.

-

pKa: ~2.5 (Thiazole nitrogen) – Weakly basic; protonation occurs only under strongly acidic conditions.

Structural Analysis & Electronic Properties

The 2-(m-tolyl)thiazole system is characterized by a push-pull electronic mechanism:

-

Thiazole Ring: Electron-deficient at C2, making it susceptible to nucleophilic attack if not substituted. However, the aryl group at C2 stabilizes the ring. The C5 position is electron-rich and the primary site for electrophilic aromatic substitution (SEAr).

-

m-Tolyl Substituent: The methyl group at the meta position provides a weak inductive (+I) effect. Unlike para-substitution, which extends conjugation linearly, the meta-methyl group adds bulk and lipophilicity without significantly altering the electronic resonance of the thiazole-phenyl bond.

1H NMR Diagnostic Signals[7]

-

Thiazole C4-H: δ 7.8–7.9 ppm (doublet or singlet depending on C5 substitution).

-

Thiazole C5-H: δ 7.3–7.4 ppm.

-

Methyl Group: δ 2.35–2.45 ppm (singlet).

-

Aryl Protons: Multiplet at δ 7.1–7.8 ppm; look for the distinct splitting pattern of the meta-substituted ring (singlet-like peak for H2 on the phenyl ring).

Synthetic Methodologies

Two primary routes are industry-standard for synthesizing this scaffold: the Hantzsch Thiazole Synthesis (cyclization) and Suzuki-Miyaura Coupling (C-C bond formation).

Method A: Hantzsch Thiazole Synthesis

This is the most robust method for constructing the thiazole ring de novo. It involves the condensation of a thioamide with an

Protocol:

-

Reagents: 3-Methylbenzothioamide (1.0 eq), Bromoacetaldehyde diethyl acetal (1.1 eq) (or Ethyl bromopyruvate for ester derivatives).

-

Solvent: Ethanol or DMF.

-

Conditions: Reflux for 2–4 hours.

-

Workup: Neutralize with NaHCO₃, extract with EtOAc.

Method B: Suzuki-Miyaura Cross-Coupling

Preferred for late-stage functionalization or when the thiazole ring is already present.

Protocol:

-

Reagents: 2-Bromothiazole (1.0 eq), 3-Methylphenylboronic acid (1.2 eq).

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water.

-

Conditions: 80–100 °C under N₂ atmosphere for 12 hours.

Medicinal Chemistry Applications

The 2-(m-tolyl)thiazole scaffold is not merely a linker; it is an active pharmacophore.

Structure-Activity Relationship (SAR)

-

Lipophilic Pocket Filling: The meta-methyl group targets hydrophobic pockets (e.g., the gatekeeper region in kinases) without the steric clash often caused by ortho-substitution or the excessive length of para-substitution.

-

Metabolic Stability: The thiazole ring is generally resistant to oxidative metabolism compared to furan or thiophene. However, the methyl group can be a site of metabolic oxidation (to carboxylic acid), which can be exploited to improve clearance or blocked by fluorination (e.g., using a trifluoromethyl group).

-

Hydrogen Bonding: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor (HBA), crucial for interacting with hinge region residues in kinase targets [2].

Case Studies in Drug Discovery

-

Kinase Inhibitors: Analogs of this scaffold are seen in research regarding Dasatinib derivatives, where the thiazole core orients the aryl ring to interact with the ATP-binding site.

-

Antimicrobial Agents: 2-Amino-4-(m-tolyl)thiazole derivatives exhibit potent activity against Gram-positive bacteria by inhibiting DNA gyrase B [3].

-

Adenosine Receptor Antagonists: The 2-arylthiazole moiety mimics the adenine core, providing high affinity for A2A and A3 receptors.

Safety and Handling

-

Hazards: Like many aryl-thiazoles, this compound should be treated as an Acute Toxin (Oral) and a Skin/Eye Irritant .

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group or ring degradation over long periods.

-

Disposal: Incineration with a scrubber for sulfur oxides (SOx) and nitrogen oxides (NOx).

References

-

ChemicalBook. (2025).[6] 2-Amino-4-(p-tolyl)thiazole Properties and Melting Point Data. Retrieved from

-

National Institutes of Health (NIH). (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved from

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, and Antimicrobial Activity. Molecules. Retrieved from

-

Organic Chemistry Portal. (2024).[5] Synthesis of Thiazoles: Hantzsch and Related Methods. Retrieved from

-

PubChem. (2025). 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Data. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. echemi.com [echemi.com]

- 4. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-AMINO-4-(P-TOLYL)THIAZOLE | 2103-91-5 [chemicalbook.com]

2-(3-methylphenyl)thiazole CAS number and identifiers

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and organic synthesis. It focuses on the specific scaffold 2-(3-methylphenyl)thiazole , a critical pharmacophore in kinase inhibitor design and heterocyclic chemistry.[1][2][3][4]

Status: Active Moiety / Building Block Content Type: Technical Guide & Synthetic Protocols[1][2][3][4]

Executive Summary & Chemical Identity

2-(3-methylphenyl)thiazole (also known as 2-m-Tolylthiazole) represents a privileged scaffold in drug discovery.[1][2][3][4] Belonging to the class of 2-arylthiazoles, this motif is frequently utilized to modulate lipophilicity and metabolic stability in biologically active molecules.[1][2][3][4]

Unlike its 4-phenyl isomers, the 2-aryl substitution pattern aligns the thiazole nitrogen to serve as a specific hydrogen bond acceptor in kinase hinge regions (e.g., Dasatinib analogs) or adenosine receptors.[1][2][3][4] The meta-methyl group on the phenyl ring provides a strategic "hydrophobic anchor," often exploiting the "Magic Methyl" effect to enhance potency by displacing high-energy water molecules from protein binding pockets without significantly altering the steric profile.[1][2][3][4]

Physiochemical Profile

| Property | Value | Notes |

| IUPAC Name | 2-(3-methylphenyl)-1,3-thiazole | |

| Molecular Formula | C₁₀H₉NS | |

| Molecular Weight | 175.25 g/mol | |

| CAS Number | 32272-43-8 | Note: Isomeric specificity is critical; distinguish from 4-phenyl isomers.[1][2][3][4] |

| SMILES | Cc1cccc(c1)c2nccs2 | |

| InChI Key | Representative: ZKZSBGOLXVVMOW-UHFFFAOYSA-N | |

| LogP (Calc) | 3.12 ± 0.3 | High lipophilicity requires polar solvents for synthesis.[1][2][3][4] |

| pKa (Conj. Acid) | ~2.52 | Thiazole nitrogen is weakly basic.[1][2][3] |

| Physical State | Low-melting solid or oil | Depends on purity/crystallization method.[1][2][3][4] |

Synthetic Methodologies

Two primary routes are established for the synthesis of 2-(3-methylphenyl)thiazole. The Suzuki-Miyaura Coupling is recommended for high-throughput library generation due to milder conditions, while the Hantzsch Synthesis is preferred for large-scale, cost-effective production.[1][2][3][4]

Protocol A: Suzuki-Miyaura Cross-Coupling (Preferred)

This method utilizes a palladium-catalyzed cross-coupling between an organoboron species and a halide.[1][2][3][4] It avoids the handling of thioamides required in the Hantzsch method.[1][2][3][4]

Reaction Scheme: 2-Bromothiazole + 3-Methylphenylboronic acid → 2-(3-methylphenyl)thiazole[1][2][3][4]

Reagents:

-

Substrate 2: 3-Methylphenylboronic acid (1.2 eq)[1][2][3][4]

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered variants)

Step-by-Step Workflow:

-

Inertion: Purge a reaction vessel with Nitrogen (N₂) for 10 minutes. Oxygen exclusion is critical to prevent Pd catalyst deactivation (homocoupling side reactions).[1][2][3]

-

Dissolution: Dissolve 2-Bromothiazole and 3-Methylphenylboronic acid in degassed 1,4-Dioxane.

-

Activation: Add the Pd catalyst and stir for 5 minutes at room temperature.

-

Basification: Add the aqueous Na₂CO₃ solution.

-

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2][3]

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Hantzsch Thiazole Synthesis (Classic)

Ideal for generating the thiazole ring de novo from non-cyclic precursors.[1][2][3]

Reaction Scheme: 3-Methylthiobenzamide + 2-Bromoacetaldehyde (or diethyl acetal) → 2-(3-methylphenyl)thiazole[1][2][3][4]

Critical Mechanism: The sulfur of the thioamide attacks the alpha-carbon of the halo-aldehyde, followed by cyclization and dehydration.[1][2][3][4]

Step-by-Step Workflow:

-

Condensation: Dissolve 3-methylthiobenzamide (1.0 eq) in Ethanol (EtOH).

-

Addition: Dropwise add 2-bromoacetaldehyde diethyl acetal (1.1 eq).

-

Cyclization: Reflux for 4–6 hours.

-

Dehydration: If using the acetal, add a catalytic amount of conc.[1][2][3] HCl to facilitate acetal hydrolysis and ring closure.[1][2][3][4]

-

Neutralization: Cool and neutralize with NaHCO₃ to precipitate the free base.[1][2][3]

Visualization: Synthetic Workflow Logic

The following diagram illustrates the decision matrix for selecting the synthesis route based on available starting materials.

Figure 1: Synthetic decision tree comparing Suzuki-Miyaura and Hantzsch methodologies.[1][2][3][4]

Medicinal Chemistry & SAR Applications

The 2-(3-methylphenyl)thiazole moiety is not merely a structural connector; it is a functional pharmacophore.[1][2][3][4]

Kinase Inhibition (Type II Inhibitors)

In kinase inhibitors (e.g., Src, Abl, or p38 MAP kinase), the thiazole nitrogen often functions as a hydrogen bond acceptor for the "hinge" region of the ATP binding site.[1][3][4]

-

The "Magic Methyl" Effect: The methyl group at the meta position (C3 of the phenyl) is strategically placed to fill the hydrophobic pocket (often the "gatekeeper" region or adjacent hydrophobic sub-pocket).[1][2][3] This increases binding affinity (decrease in

) by displacing ordered water molecules, a phenomenon known as the hydrophobic effect.[1][2][3] -

Selectivity: The 3-methyl substituent restricts rotation around the C-C bond between the phenyl and thiazole rings, locking the molecule in a bioactive conformation that may favor specific kinase isoforms.[1][3][4]

Metabolic Stability

Unsubstituted phenyl rings are prone to Phase I metabolism (hydroxylation) at the para position.[1][2][3]

-

Blocking: While the 3-methyl group does not block the para position directly, it alters the electronic density of the ring.[1][3][4]

-

Lipophilicity: The addition of the methyl group increases LogP by approximately 0.5 units, improving cell membrane permeability.[1][2][3]

Visualization: Pharmacophore Map

This diagram details the interaction points of the molecule within a theoretical binding pocket.[1][2][3][4]

Figure 2: Pharmacophore mapping of 2-(3-methylphenyl)thiazole in a theoretical kinase binding site.

Analytical Characterization

To validate the synthesis of 2-(3-methylphenyl)thiazole, the following spectral data should be observed:

-

¹H NMR (400 MHz, CDCl₃):

-

Thiazole Protons: Two doublets (or d/d) around δ 7.8–7.9 ppm (C4-H) and δ 7.3 ppm (C5-H).[1][2][3][4]

-

Phenyl Protons: Multiplet pattern characteristic of meta-substitution.[1][2][3][4] Look for the isolated singlet-like proton at C2' (between the thiazole and methyl) around δ 7.7 ppm.[1][2][3][4]

-

Methyl Group: A sharp singlet at δ 2.40–2.45 ppm (3H).[1][2][3]

-

-

¹³C NMR: Distinct peaks for the thiazole C2 (deshielded, ~168 ppm) and the methyl carbon (~21 ppm).[1][2][3]

-

Mass Spectrometry (ESI+): Molecular ion peak

.[1][2][3]

Safety & Handling

-

Hazards: Like many thiazoles, this compound should be treated as a potential skin and eye irritant.[1][2][3]

-

Toxicity: Specific toxicology data for the 3-methyl derivative is limited; however, 2-aminothiazole derivatives can possess thyroid toxicity.[1][2][3][4] Handle with standard PPE (gloves, goggles, fume hood).[1][2][3]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidative degradation of the thiazole ring over long periods.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[1][2][3] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe).[1][2][3] Berichte der deutschen chemischen Gesellschaft.[1][2][3][4]

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1][2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3][4] Chemical Reviews, 95(7), 2457-2483.[1][2][3]

-

Thiazoles in Drug Discovery: Das, D., et al. (2016).[1][2][3] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[1][2][3][5][6] Journal of Heterocyclic Chemistry.[1][2][3][4]

-

The "Magic Methyl" Effect: Schönherr, H., & Cernak, T. (2013).[1][2][3] Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods.[1][2][3][4] Angewandte Chemie International Edition.[1][2][3][4] [2][3][4]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | C16H13Cl2N5OS | CID 11269410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | C11H10ClN3OS | CID 21911644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. mdpi.com [mdpi.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Arylthiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-arylthiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 2-arylthiazole derivatives, with a focus on their applications in anticancer, anti-inflammatory, and antimicrobial drug discovery. Authored from the perspective of a Senior Application Scientist, this document aims to bridge the gap between theoretical knowledge and practical application, offering field-proven insights and detailed experimental protocols.

The 2-Arylthiazole Core: Structural Significance and Synthetic Strategies

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a key structural component in numerous natural products and synthetic drugs. The attachment of an aryl group at the 2-position of the thiazole ring often enhances the biological activity of the resulting molecule, making the 2-arylthiazole scaffold a "privileged structure" in drug design.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide. The versatility of this method allows for the introduction of a wide range of substituents on both the aryl and thiazole moieties, enabling the generation of diverse chemical libraries for biological screening.

Experimental Protocol: Hantzsch Synthesis of a 2-Aryl-4-methylthiazole Derivative

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 2-aryl-4-methylthiazole derivative.

-

Step 1: α-Bromination of the Aryl Ketone.

-

Dissolve the starting aryl methyl ketone (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Slowly add bromine (1.0-1.1 eq) dropwise at room temperature while stirring. The reaction progress can be monitored by the disappearance of the bromine color.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the α-bromo-arylketone.

-

Filter the precipitate, wash with water until neutral, and dry under vacuum.

-

-

Step 2: Cyclocondensation with Thioacetamide.

-

In a round-bottom flask, dissolve the α-bromo-arylketone (1.0 eq) and thioacetamide (1.0-1.2 eq) in a polar solvent like ethanol or methanol.

-

Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a base such as sodium bicarbonate solution.

-

The 2-aryl-4-methylthiazole derivative will precipitate out of the solution.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

-

-

Step 3: Characterization.

-

Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC).

-

Logical Workflow for Hantzsch Synthesis

Caption: Workflow for the Hantzsch synthesis of 2-arylthiazoles.

Anticancer Applications of 2-Arylthiazole Derivatives

The 2-arylthiazole scaffold is a cornerstone in the development of novel anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.

Mechanism of Action: Targeting Key Signaling Pathways

2-Arylthiazole derivatives exert their anticancer effects through the modulation of multiple signaling pathways crucial for cancer cell survival and proliferation.

-

VEGFR-2 Inhibition and Anti-Angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Several 2-arylthiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity, thereby disrupting the downstream signaling cascade that promotes endothelial cell proliferation and migration.

VEGFR-2 Signaling Pathway in Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-arylthiazole derivatives.

-

Induction of Apoptosis through the Bcl-2/Caspase Pathway: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process. Anti-apoptotic proteins like Bcl-2 prevent the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspases, the executioners of apoptosis. Many 2-arylthiazole derivatives have been shown to downregulate the expression of Bcl-2 and upregulate the expression of pro-apoptotic proteins like Bax, leading to the activation of the caspase cascade and subsequent cell death.

Bcl-2 Family and Caspase-Mediated Apoptosis Pathway

Caption: Induction of apoptosis by 2-arylthiazole derivatives via the Bcl-2/caspase pathway.

In Vitro Evaluation of Anticancer Activity

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Step 1: Cell Seeding.

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

-

-

Step 2: Compound Treatment.

-

Prepare a series of dilutions of the 2-arylthiazole derivative in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

Step 3: MTT Addition and Formazan Solubilization.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

-

Step 4: Absorbance Measurement and Data Analysis.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 2-arylthiazole derivatives is highly dependent on the nature and position of substituents on both the aryl and thiazole rings.

Table 1: SAR of 2-Arylthiazole Derivatives as Anticancer Agents

| Position of Substitution | Substituent | Effect on Anticancer Activity | Reference |

| Aryl Ring (Position 2) | Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) | Generally increases activity | |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Variable effects, sometimes decreases activity | ||

| Hydroxy (-OH) group | Can enhance activity, particularly at the meta and para positions | ||

| Thiazole Ring (Position 4) | Small alkyl groups (e.g., -CH₃) | Often well-tolerated or slightly beneficial | |

| Phenyl group | Can maintain or slightly decrease potency | ||

| Thiazole Ring (Position 5) | Halogens (e.g., -Br) | Can lead to micromolar activity |

Anti-inflammatory and Antimicrobial Potential

Beyond their anticancer properties, 2-arylthiazole derivatives have demonstrated significant promise as anti-inflammatory and antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

-

Step 1: Animal Acclimatization.

-

Use adult rats or mice and allow them to acclimatize to the laboratory conditions for at least one week.

-

-

Step 2: Compound Administration.

-

Administer the 2-arylthiazole derivative orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

-

Step 3: Induction of Inflammation.

-

After 30-60 minutes of compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

-

Step 4: Measurement of Paw Edema.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Step 5: Data Analysis.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Antimicrobial Activity

The antimicrobial activity of 2-arylthiazole derivatives has been evaluated against a broad spectrum of bacteria and fungi.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Step 1: Preparation of Inoculum.

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

-

Step 2: Serial Dilution of Compounds.

-

Perform a two-fold serial dilution of the 2-arylthiazole derivative in a 96-well microtiter plate containing the broth.

-

-

Step 3: Inoculation and Incubation.

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

-

Step 4: Determination of Minimum Inhibitory Concentration (MIC).

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Challenges and Future Perspectives

Despite the promising biological activities of 2-arylthiazole derivatives, several challenges need to be addressed in their development as therapeutic agents. These include optimizing their pharmacokinetic properties, such as solubility and bioavailability, and minimizing potential off-target effects.

Future research should focus on:

-

The design and synthesis of novel 2-arylthiazole derivatives with improved potency and selectivity.

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved in their biological activities.

-

Preclinical and clinical investigations to evaluate their safety and efficacy in relevant disease models.

The continued exploration of the 2-arylthiazole scaffold holds great promise for the discovery of new and effective drugs for the treatment of cancer, inflammation, and infectious diseases.

References

-

Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

-

The principle and precautions of thiazole blue (MTT) colorimetry. (2020). Elabscience. [Link]

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020). MDPI. [Link]

-

Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024). DergiPark. [Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]

-

VEGFA-VEGFR2 signaling. PubChem. [Link]

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2018). Frontiers in Cell and Developmental Biology. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Bentham Science. [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

-

2-arylbenzothiazole derivatives as potent anticancer agents. (Compound 85-88). ResearchGate. [Link]

-

Synthesis, in vitro anti-inflammatory activity, molecular docking, molecular dynamics and DFT calculations of thiazoline-2-thione derivatives. (2023). MDPI. [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

-

Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). PMC. [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

-

Apoptosis Regulators Bcl-2 and Caspase-3. (2019). MDPI. [Link]

-

Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response. (2000). NCBI. [Link]

- Regulation of apoptosis by the BCL-2 family. (a) The BCL-2 family of proteins is divided into three groups based on their functional role in the regulation of apoptosis and the number of BCL-2 homology (BH) domains they bear. (b) The BCL-2 proteins regulate the permeabilization of the mitochondrial outer membrane (MOMP) and apoptosis through a specific network of heterodimeric interactions.

A Deep Dive into Positional Isomerism: A Technical Guide to 2-(m-Tolyl)thiazole and 2-(p-Tolyl)thiazole for Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the subtle shift of a single functional group can dramatically alter the biological activity, pharmacokinetic profile, and overall therapeutic potential of a molecule. This guide provides an in-depth technical exploration of two such positional isomers: 2-(m-Tolyl)thiazole and 2-(p-Tolyl)thiazole. While structurally similar, the meta versus para substitution of the methyl group on the phenyl ring introduces significant electronic and steric differences. This document, intended for researchers, scientists, and drug development professionals, will dissect these differences through a comparative analysis of their synthesis, physicochemical properties, spectroscopic signatures, and known biological implications. By understanding the nuanced distinctions between these isomers, we can better inform rational drug design and lead optimization strategies.

The Critical Role of Isomerism in Drug Discovery

Positional isomerism, a fundamental concept in organic chemistry, plays a pivotal role in drug discovery and development. The spatial arrangement of substituents on a core scaffold can profoundly influence a molecule's interaction with biological targets, such as enzymes and receptors. This, in turn, dictates its efficacy, selectivity, and safety profile. The 2-tolylthiazole scaffold is a recurring motif in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The choice between a meta or para substitution is not arbitrary; it is a critical design element that can unlock or diminish therapeutic potential.

This guide will use 2-(m-Tolyl)thiazole and 2-(p-Tolyl)thiazole as a case study to illustrate the tangible consequences of positional isomerism.

Structural and Physicochemical Divergence

The core difference between 2-(m-Tolyl)thiazole and 2-(p-Tolyl)thiazole lies in the position of the methyl group on the phenyl ring. This seemingly minor alteration has a cascading effect on the molecule's electronic distribution, sterics, and overall shape.

Caption: Comparative synthesis workflow for tolylthiazole isomers.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

Step 1: Synthesis of Tolylthioamide (Willgerodt-Kindler Reaction)

-

To a round-bottom flask, add the corresponding tolualdehyde (1.0 eq), an amine (e.g., morpholine or dimethylamine, 1.2 eq), and elemental sulfur (2.5 eq).

-

The reaction is typically performed neat or in a high-boiling solvent like pyridine or DMF.

-

Heat the mixture to reflux (typically 120-160 °C) for several hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into an ice-water mixture.

-

The crude thioamide will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure tolylthioamide.

Step 2: Synthesis of 2-(Tolyl)thiazole

-

Dissolve the tolylthioamide (1.0 eq) in a suitable solvent such as ethanol or acetone in a round-bottom flask.

-

Add an α-haloketone (e.g., chloroacetaldehyde or 2-bromo-1,1-diethoxyethane, 1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

After completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the pure 2-(tolyl)thiazole isomer.

Causality Behind Experimental Choices: The Willgerodt-Kindler reaction is a robust method for preparing thioamides from aldehydes. The choice of amine and reaction conditions can influence the yield. The Hantzsch synthesis is a classic and efficient method for constructing the thiazole ring. The choice of the α-haloketone can be varied to introduce different substituents at the 4- and 5-positions of the thiazole ring.

Spectroscopic Differentiation: A Tale of Two Isomers

The difference in the methyl group's position leads to distinct patterns in their NMR, IR, and mass spectra, allowing for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The most significant difference will be observed in the aromatic region of the ¹H NMR spectrum.

-

2-(p-Tolyl)thiazole: Due to the symmetry of the para-substituted ring, the aromatic protons will appear as two distinct doublets (an AA'BB' system), each integrating to two protons. The protons on the thiazole ring will also have characteristic shifts. The methyl protons will appear as a singlet around 2.4 ppm. For a derivative, 2-p-tolyl-thiazole-4-carbaldehyde, the tolyl protons appear as doublets at 7.25 and 7.84 ppm, and the methyl protons as a singlet at 2.4 ppm. [3]* 2-(m-Tolyl)thiazole: The meta-substitution breaks the symmetry of the phenyl ring, resulting in a more complex splitting pattern for the four aromatic protons. One might observe a singlet, a doublet, and two triplets, or a more complex multiplet. The thiazole protons and the methyl singlet will be in similar regions to the para isomer, but their exact chemical shifts will be slightly different due to the altered electronic environment. In a derivative, 2-(2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydrazineyl)-4-methyl-5-(m-tolyldiazenyl)-thiazole, the methyl protons of the m-tolyl group appear as a singlet at 2.39 ppm. [4] ¹³C NMR: The number of signals in the aromatic region of the ¹³C NMR spectrum will also differ.

-

2-(p-Tolyl)thiazole: Due to symmetry, the phenyl ring will show only four signals (two for the substituted carbons and two for the unsubstituted carbons).

-

2-(m-Tolyl)thiazole: The lack of symmetry will result in six distinct signals for the six carbons of the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic bands for the thiazole ring and the aromatic C-H and C=C stretching vibrations. The key difference will be in the out-of-plane C-H bending region (900-675 cm⁻¹), which is sensitive to the substitution pattern of the aromatic ring.

-

2-(p-Tolyl)thiazole: A strong band between 850-800 cm⁻¹ is characteristic of para-disubstitution.

-

2-(m-Tolyl)thiazole: Will show two characteristic bands, one between 810-750 cm⁻¹ and another between 725-680 cm⁻¹.

Mass Spectrometry (MS)

The electron impact mass spectra of both isomers will show a molecular ion peak (M⁺) at the same m/z value. However, the fragmentation patterns may differ slightly due to the different stabilities of the resulting fragment ions. The fragmentation of the tolyl group (loss of a methyl radical) and the thiazole ring will be prominent. For 2-p-tolyl-thiazole-4-carbaldehyde, the mass spectrum shows a base peak at m/z 201, corresponding to the loss of a hydrogen atom from the aldehyde. [3]

Biological Activity and Structure-Activity Relationship (SAR)

While direct comparative biological data for 2-(m-Tolyl)thiazole and 2-(p-Tolyl)thiazole is not extensively published, we can infer potential differences based on the vast body of research on related thiazole derivatives. [2]The position of the tolyl methyl group can influence:

-

Receptor Binding: The shape and electronic distribution of the molecule are critical for fitting into the binding pocket of a target protein. The linear shape of the para isomer might be favored by a narrow, linear binding pocket, while the kinked structure of the meta isomer might better fit a more angular pocket.

-

Metabolic Stability: The methyl group can be a site of metabolic oxidation by cytochrome P450 enzymes. The accessibility of the methyl group to these enzymes could differ between the two isomers, potentially leading to different metabolic profiles and half-lives.

-

Lipophilicity: While the difference is small, the isomers will have slightly different logP values, which can affect their membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Numerous studies have highlighted the anticancer and antimicrobial activities of tolyl-substituted thiazoles. For instance, certain 2-(2-(1-(5-Imino-4-(p-tolyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethylidene)hydrazineyl)-N,4′-dimethyl-[4,5′-bithiazol]-2′-amine derivatives have been synthesized and characterized. [2]Similarly, various indenyl-thiazole derivatives containing m-tolyl and p-tolyl groups have been investigated for their anticancer properties. [4]The general consensus is that the electronic nature and position of substituents on the phenyl ring significantly modulate the biological activity.

| Biological Target/Activity | Potential Influence of Isomerism |

| Anticancer Activity | The orientation of the tolyl group can affect interactions with the active site of kinases or other cancer-related enzymes. The para position may allow for deeper penetration into a hydrophobic pocket, while the meta position might enable specific hydrogen bonding or steric interactions with adjacent residues. |

| Antimicrobial Activity | The overall shape and polarity of the molecule can influence its ability to penetrate bacterial cell walls. The subtle differences in these properties between the isomers could lead to variations in their minimum inhibitory concentrations (MICs) against different microbial strains. [1][5] |

| Enzyme Inhibition | For enzymes with well-defined active sites, the precise positioning of the methyl group can be the difference between potent inhibition and inactivity. The para-methyl group might act as a key anchoring point, or conversely, the meta-methyl group could prevent steric clashes. |

Conclusion and Future Directions

The comparison of 2-(m-Tolyl)thiazole and 2-(p-Tolyl)thiazole serves as a powerful illustration of the importance of positional isomerism in drug design. While sharing the same molecular formula and core structure, the distinct placement of the methyl group imparts unique physicochemical, spectroscopic, and potentially biological properties. The para isomer's symmetry and linearity contrast with the meta isomer's asymmetry, leading to predictable differences in their NMR and IR spectra, which are crucial for their characterization.

For drug development professionals, the key takeaway is that the exploration of positional isomers is a critical step in lead optimization. The synthesis and comparative evaluation of both meta and para (and indeed, ortho) isomers should be a standard practice to fully understand the structure-activity relationship of a given pharmacophore. Future research should focus on the direct, side-by-side biological evaluation of these and other tolylthiazole isomers to provide a clearer picture of their therapeutic potential and to further refine our understanding of how subtle structural changes can be leveraged to create more effective and safer medicines.

References

-

PharmaTutor. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]

-

MDPI. Thiazole Ring—A Biologically Active Scaffold. [Link]

-

ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

-

ResearchGate. Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. [Link]

-

PMC. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. [Link]

-

PubMed Central. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. [Link]

-

MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

-

ResearchGate. Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents. [Link]

-

PMC. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. [Link]

-

PMC. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. [Link]

-

ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

-

PMC. Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. [Link]

-

PubMed. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. [Link]

Sources

- 1. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Monograph: 2-(m-Tolyl)thiazole-4-carboxylic acid

CAS Registry Number: 17229-00-4 Chemical Formula: C₁₁H₉NO₂S Molecular Weight: 219.26 g/mol

Executive Summary

2-(m-Tolyl)thiazole-4-carboxylic acid (CAS 17229-00-4) serves as a critical pharmacophore probe in the development of non-purine Xanthine Oxidase (XO) inhibitors. Structurally, it represents a simplified congener of Febuxostat (Uloric), a potent drug used for the management of hyperuricemia and gout.

This molecule is characterized by a central thiazole ring substituted at the C2 position with a meta-tolyl (3-methylphenyl) group and at the C4 position with a carboxylic acid. Its primary utility lies in Structure-Activity Relationship (SAR) studies, where it is used to map the hydrophobic tolerance of the XO active site channel while anchoring the molecule via electrostatic interactions with the molybdenum cofactor domain.

Chemical Architecture & Physicochemical Profile[1][2][3]

Structural Analysis

The molecule functions as a bi-dentate ligand within biological systems:

-

The Anchor (C4-COOH): The carboxylic acid moiety mimics the hypoxanthine substrate, forming critical hydrogen bonds and salt bridges with Arginine residues (specifically Arg880) in the XO active site.

-

The Hydrophobic Probe (C2-m-Tolyl): The meta-methyl group on the phenyl ring probes the hydrophobic pocket near the solvent access channel, influencing potency and selectivity against related enzymes like purine nucleoside phosphorylase.

Physicochemical Data Table

| Property | Value | Significance |

| Appearance | White to Off-white crystalline solid | Indicates high purity; colored impurities suggest oxidation of sulfur. |

| Melting Point | 198–202 °C | High lattice energy typical of planar heteroaromatic acids. |

| pKa (Calc) | ~3.5 (Carboxyl) | Ionized at physiological pH (7.4), essential for Arg880 binding. |

| LogP | ~2.8 | Moderate lipophilicity ensures good membrane permeability (Lipinski compliant). |

| Solubility | DMSO, Methanol, Dilute Alkali | Insoluble in water at acidic pH; soluble as a salt. |

Synthetic Pathways (The Hantzsch Protocol)

The most robust route to CAS 17229-00-4 is the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an

Reaction Logic Diagram

The following diagram illustrates the convergent synthesis starting from 3-methylthiobenzamide and ethyl bromopyruvate.

Caption: Convergent synthesis via Hantzsch condensation followed by alkaline hydrolysis.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(m-tolyl)thiazole-4-carboxylate

Reagents: 3-Methylthiobenzamide (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (anhydrous).

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylthiobenzamide (15.1 g, 100 mmol) in absolute ethanol (150 mL).

-

Addition: Add ethyl bromopyruvate (13.8 mL, 110 mmol) dropwise over 10 minutes. The reaction is exothermic; ensure the temperature does not exceed 40°C during addition.

-

Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting thioamide spot should disappear.

-

-

Workup: Cool the mixture to room temperature. The hydrobromide salt of the thiazole ester may precipitate.[1] Evaporate the solvent under reduced pressure.

-

Neutralization: Resuspend the residue in EtOAc (200 mL) and wash with saturated NaHCO₃ solution (2 x 100 mL) to remove HBr and unreacted bromopyruvate. Dry over MgSO₄ and concentrate to yield the crude ester.

Step 2: Hydrolysis to CAS 17229-00-4

Reagents: Crude Ester from Step 1, NaOH (2M aqueous), THF/Methanol.

-

Saponification: Dissolve the crude ester in a 1:1 mixture of THF and Methanol (100 mL). Add 2M NaOH (100 mL, 200 mmol).

-

Reaction: Stir vigorously at room temperature for 1–2 hours.

-

Validation: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (carboxylate salt).

-

-

Acidification: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Cool the remaining aqueous phase in an ice bath.

-

Precipitation: Slowly add 1M HCl until the pH reaches ~2–3. The product will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water (3 x 50 mL) to remove inorganic salts, and dry in a vacuum oven at 50°C. Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry Applications: XO Inhibition[2][5][6][7][8]

The biological relevance of CAS 17229-00-4 is defined by its interaction with Xanthine Oxidase. It acts as a competitive inhibitor, blocking the entry of hypoxanthine into the active site.

Mechanism of Action (SAR)

Unlike allopurinol (a purine analog), 2-arylthiazole derivatives do not require metabolic activation. They bind directly to the molybdenum-pterin center.

-

Arg880 Interaction: The carboxylate group forms a salt bridge with Arg880, stabilizing the inhibitor in the active site.

-

Hydrophobic Slot: The meta-tolyl group occupies a specific hydrophobic pocket. SAR studies indicate that meta substitution is often superior to ortho (steric clash) or para (too long for the pocket) substitution for this specific scaffold class.

Interaction Map

Caption: Molecular interaction map of CAS 17229-00-4 within the Xanthine Oxidase active site.

References

-

Okamoto, K., et al. (2003). "Design, synthesis, and structure-activity relationship of novel 2-phenylthiazole derivatives as potent xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(24), 4337-4341.

-

Hantzsch, A., & Weber, J. H. (1887).[2] "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational Chemistry).

-

Song, Y., et al. (2019). "Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 29(6), 782-786.

-

Pacher, P., et al. (2006). "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews, 58(1), 87-114.

Sources

An In-depth Technical Guide to Pharmacophore Modeling of 2-Arylthiazole Derivatives

Abstract

The 2-arylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5][6] Unlocking the full potential of this scaffold requires a deep understanding of its structure-activity relationships (SAR). Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides a powerful framework for elucidating the essential three-dimensional arrangement of chemical features required for biological activity.[7] This guide offers a comprehensive, in-depth exploration of the principles and practical application of pharmacophore modeling for 2-arylthiazole derivatives. We will navigate the strategic decisions behind model generation, from dataset curation to rigorous validation, and illustrate how a validated pharmacophore serves as a powerful tool for subsequent applications like 3D-QSAR and virtual screening to discover novel chemical entities.

The Strategic Imperative: 2-Arylthiazoles and Pharmacophore Modeling

The Therapeutic Significance of the 2-Arylthiazole Scaffold

The thiazole ring, particularly when substituted with an aryl group at the 2-position, represents a versatile and highly valuable scaffold in drug discovery. Its derivatives have demonstrated a wide array of pharmacological activities. Extensive research has documented their efficacy as potent anticancer agents against a range of human cancer cell lines, including breast, lung, colon, and leukemia.[1] This activity is often attributed to the inhibition of key signaling proteins such as epidermal growth factor receptor (EGFR), phosphatidylinositol 3-kinases (PI3Ks), and other critical kinases.[1][8] Beyond oncology, these compounds have shown promise as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2), and as antimicrobial and antioxidant molecules.[2][5][9] This broad bioactivity makes the 2-arylthiazole scaffold a prime candidate for rational drug design and optimization.

The Pharmacophore Concept: Decoding Molecular Recognition

A pharmacophore is an abstract representation of the key steric and electronic features that are essential for a molecule to interact with a specific biological target and trigger (or block) its response.[10] It is not a real molecule or a collection of atoms, but rather a three-dimensional map of interaction points. These features typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic regions (HY)

-

Aromatic Rings (AR)

-

Positive/Negative Ionizable centers

By identifying the common pharmacophoric features among a set of active molecules, researchers can distill the crucial elements of molecular recognition, even in the absence of a high-resolution target structure.[11]

Strategic Importance in Modern CADD

Pharmacophore modeling is a central pillar in ligand-based drug design.[12] Its strategic value lies in its ability to:

-

Identify Novel Scaffolds: Use a validated model as a 3D query to search large chemical databases for new molecules that fit the pharmacophoric requirements but may have a completely different underlying chemical structure (scaffold hopping).[12]

-

Guide Lead Optimization: Provide insights into which modifications to a lead compound are likely to enhance or diminish activity.

-

Predict Off-Target Effects: Use pharmacophore models of known anti-targets (like hERG or CYP enzymes) as negative filters to eliminate compounds with potential toxicity early in the discovery process.[7]

-

Serve as a Foundation for 3D-QSAR: Align molecules based on a pharmacophore model to build highly predictive quantitative structure-activity relationship (QSAR) models.[13][14]

Foundational Principles of Pharmacophore Model Generation

The success of any pharmacophore-based study hinges on the quality and validity of the generated model. This requires careful consideration of the available data and the selection of an appropriate strategy.

Ligand-Based vs. Structure-Based Approaches: Choosing the Right Path

There are two primary pathways to generating a pharmacophore model, dictated by the available structural information.

-

Ligand-Based Modeling: This is the chosen approach when the 3D structure of the biological target is unknown, but a set of ligands with known biological activities is available.[12] The process involves analyzing the 3D structures of multiple active compounds to find a common spatial arrangement of pharmacophoric features. This guide will focus on this methodology, as it is a common scenario in early-stage drug discovery.

-

Structure-Based Modeling: When a high-resolution structure of the target protein (e.g., from X-ray crystallography or Cryo-EM) is available, a pharmacophore model can be derived directly from the key interaction points within the ligand-binding site.[12] This approach maps the complementary features of the protein's active site to generate a hypothesis of an ideal ligand.

The choice is causal: the absence of a target structure necessitates reliance on the information encoded within the active ligands themselves.

The Role of Conformational Analysis

Small molecules are not static; they are flexible and can adopt numerous conformations in solution. Only one of these—the "bioactive conformation"—is responsible for the interaction with the target receptor. A critical step in ligand-based modeling is therefore to perform a thorough conformational analysis for each active molecule.[15] This exploration of the molecule's conformational space is essential to ensure that the bioactive conformation is among the possibilities considered when aligning the molecules and identifying common features.

A Step-by-Step Ligand-Based Pharmacophore Modeling Workflow for Anticancer 2-Arylthiazole Derivatives

This section provides a detailed, field-proven workflow for developing a robust pharmacophore model. We will use the example of developing a model for a set of 2-arylthiazole derivatives acting as kinase inhibitors.

Caption: A comprehensive workflow for ligand-based pharmacophore modeling.

Phase 1: Dataset Curation and Preparation

The quality of the input data directly determines the quality of the output model. This phase is arguably the most critical.

Protocol 3.1.1: Assembling a Structurally Diverse Dataset

-

Objective: Collect a set of 2-arylthiazole derivatives with consistently measured biological activity (e.g., IC50 values) against the target of interest.

-

Data Collection: Gather data from reputable sources like the ChEMBL database or peer-reviewed literature. Ensure the assay conditions are comparable across all compounds.

-

Activity Range: The dataset should span at least 3-4 orders of magnitude in activity to effectively distinguish between highly active, moderately active, and inactive compounds.

-

Structural Diversity: Include a variety of substitutions on both the aryl ring and the thiazole core to build a model that is not biased towards a single chemical series.

Protocol 3.1.2: Defining Training and Test Sets

-

Purpose: To build the model (training set) and to independently validate its predictive power (test set).[7]

-

Training Set Selection: Select approximately 70-80% of the compounds to form the training set. This set must include the most active compounds and should represent the full range of structural diversity and biological activity.

-

Test Set Selection: The remaining 20-30% of compounds will form the test set. These compounds are not used in model generation. They serve as an unbiased check on the model's ability to predict the activity of compounds it has not seen before.

-

Defining Actives and Inactives: For hypothesis generation, it is often necessary to classify the training set. A common approach is:

-

Highly Active: IC50 < 100 nM

-

Moderately Active: 100 nM < IC50 < 2000 nM

-

Inactive: IC50 > 10,000 nM

-

Phase 2: Hypothesis Generation

This phase uses software (e.g., Discovery Studio (CATALYST), MOE, LigandScout, PHASE) to identify common pharmacophoric arrangements.[16][17]

Protocol 3.2.1: Generating and Scoring Hypotheses

-

Conformer Generation: For each molecule in the training set, generate a library of low-energy 3D conformations.

-

Feature Identification: The software identifies potential pharmacophoric features (HBAs, HBDs, ARs, etc.) within each conformer of the active molecules.

-

Common Feature Alignment: Algorithms like HipHop or HypoGen identify common pharmacophore arrangements that are present in the low-energy conformations of the most active compounds.[11] This "constructive" phase is often followed by a "subtractive" phase, where models that also map onto inactive molecules are penalized or removed.[12]

-

Hypothesis Output: The software generates a series of ranked pharmacophore hypotheses, each defined by a unique set of features and their 3D coordinates.

Phase 3: Rigorous Model Validation (The Trustworthiness Pillar)

A pharmacophore hypothesis is merely a proposal until it is rigorously validated. Validation ensures the model has true predictive power and is not a result of chance.[18][19]

Protocol 3.4.1: Internal Validation using the Test Set

-

Objective: To assess if the model can accurately predict the activity of the test set compounds.

-

Procedure: The test set molecules are mapped onto the generated pharmacophore hypothesis. The model should successfully identify the active compounds in the test set as "hits" (i.e., they fit the pharmacophore) and the inactive compounds as "non-hits."

-

Success Criterion: A good correlation between the predicted activity (based on how well a compound fits the model) and the actual experimental activity indicates a robust model.

Protocol 3.4.2: External Validation using a Decoy Set

-

Objective: To confirm that the model is specific for active ligands and does not simply identify common chemical features present in many drug-like molecules.

-

Procedure: A large database of "decoy" molecules (compounds assumed to be inactive against the target) is screened using the pharmacophore model. The model's ability to distinguish the known active compounds from the decoys is quantified.

-

Key Metrics:

-

Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection.

-

Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of model quality, with 1.0 being perfect and 0.5 being random.[19][20]

-

Protocol 3.4.3: Fischer's Randomization Test

-

Objective: To assess the statistical significance of the model by checking if a similar quality model could be generated by chance.

-

Procedure: The biological activities of the training set molecules are shuffled randomly, and the model generation process is repeated many times (typically 95-99 times).

-

Success Criterion: If the original, non-randomized model has a significantly better score (e.g., lower cost, higher correlation) than any of the models generated from scrambled data, it provides high confidence that the model has captured a true SAR.

| Validation Metric | Description | Value for a Robust Model |

| Test Set Correlation (R²) | Correlation between predicted and actual activity for the test set. | > 0.6 |

| Enrichment Factor (EF) | Ratio of actives found in a top % of the database vs. random chance. | High (e.g., > 10) |

| ROC Curve AUC | Area Under the Receiver Operating Characteristic curve. | > 0.7 (Good), > 0.8 (Excellent)[19] |

| Fischer's Confidence | Statistical confidence level that the model is not due to chance. | 95% or 98% |

| Table 1: Key validation metrics for assessing the quality and predictive power of a pharmacophore model. |

Advanced Applications and Integrated Methodologies

A validated pharmacophore model is not the end point; it is a launchpad for further in silico discovery efforts.

Caption: Integration of pharmacophore modeling with other CADD techniques.

3D-QSAR Modeling

A validated pharmacophore provides an ideal alignment rule for building a 3D-QSAR model.[13] By aligning all molecules in the dataset to the pharmacophore, a 3D grid is generated, and the steric and electrostatic fields around the molecules are calculated. Statistical methods like Partial Least Squares (PLS) are then used to build a mathematical equation that quantitatively relates these 3D properties to biological activity.[13] The resulting 3D-QSAR model can predict the activity of new, unsynthesized 2-arylthiazole derivatives with a high degree of accuracy.

Pharmacophore-Based Virtual Screening

This is one of the most powerful applications of a pharmacophore model.[20]

Protocol 4.2.1: Screening Compound Databases

-

Database Preparation: Select one or more large compound databases (e.g., ZINC, Enamine, Mcule) containing millions of purchasable or synthesizable compounds.[16][21] For each compound, a set of 3D conformations must be generated.

-

Screening: The validated pharmacophore model is used as a rapid 3D search query to filter the database.[22] Only molecules that can adopt a conformation that maps onto the pharmacophore features are retained as "hits."

-

Hit Filtering: The initial hit list can be further refined by applying drug-likeness filters (e.g., Lipinski's Rule of Five) or ADME-Tox prediction models to remove compounds with undesirable properties.[7]

Integration with Molecular Docking

If a structure of the target protein becomes available, molecular docking can be used as a powerful complementary tool. The hit list from a pharmacophore screen can be docked into the protein's active site. This allows for a more detailed analysis of the potential binding mode and can help prioritize the best candidates for synthesis and biological testing. This integrated approach often yields a higher hit rate than either method used in isolation.

Conclusion and Future Perspectives

Pharmacophore modeling is an indispensable tool in the rational design of novel therapeutics based on the 2-arylthiazole scaffold. By providing a robust, validated model of the key molecular interactions required for activity, it transforms the drug discovery process from serendipitous screening to targeted design. The workflow detailed in this guide—emphasizing rigorous dataset curation, multi-faceted validation, and intelligent integration with other computational methods—provides a blueprint for success. As computational power increases and algorithms become more sophisticated, the precision and predictive power of pharmacophore modeling will continue to grow, further accelerating the journey of novel 2-arylthiazole derivatives from in silico concept to clinical reality.

References

- Slideshare. (n.d.). Pharmacophore modeling and docking techniques.

- PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

- Semantic Scholar. (n.d.). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors.

- National Center for Biotechnology Information (PMC). (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases.

- PubMed Central. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.

- PubMed. (2021, January 15). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents.

- National Center for Biotechnology Information (PMC). (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors.

- ResearchGate. (n.d.). 2-arylbenzothiazole derivatives as potent anticancer agents. (Compound 85-88).

- Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes.

- SlidePlayer. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.

- Hindawi. (n.d.). Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists.

- Dovepress. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.

- MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

- National Center for Biotechnology Information (PMC). (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach.

- National Center for Biotechnology Information. (n.d.). QSAR, structure-based pharmacophore modelling and biological evaluation of novel platelet ADP receptor (P2Y12) antagonist.

- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl).

- ResearchGate. (n.d.). List of softwares related to pharmacophore modeling.

- PubMed Central. (2022, October 13). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma.

- National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.

- PubMed. (n.d.). Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole.

- ResearchGate. (2025, August 6). 3D-QSAR and Pharmacophore Identification of Benzothiazole Derivatives as Potential p56lck Inhibitors.

- Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.

- ACS Publications. (2023, February 22). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents.

- Schrödinger. (n.d.). Phase.

- Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls.

- Frontiers. (n.d.). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors.

- Click2Drug. (2018, May 4). Directory of in silico Drug Design tools.

- EXCLI Journal. (2025, January 3). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.

- WJPMR. (2020, November 19). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES.

- PubMed. (2025, November 13). Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy.

- Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design | BIOVIA.

- RSC Publishing. (2021, January 7). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists.

- MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- ResearchGate. (2025, August 6). Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole.

- Wikipedia. (n.d.). Quantitative structure–activity relationship.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1][10][20]triazolo[1,5-c]quinazolines. Retrieved from

- National Center for Biotechnology Information (PMC). (n.d.). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit.

- PubMed Central. (2025, January 20). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjpmr.com [wjpmr.com]

- 7. dovepress.com [dovepress.com]

- 8. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Pharmacophore modeling and docking techniques | PPTX [slideshare.net]

- 11. columbiaiop.ac.in [columbiaiop.ac.in]

- 12. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fiveable.me [fiveable.me]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 18. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. schrodinger.com [schrodinger.com]

- 22. QSAR, structure-based pharmacophore modelling and biological evaluation of novel platelet ADP receptor (P2Y12) antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Hantzsch Thiazole Synthesis of 2-(m-Tolyl)thiazole

Executive Summary

This application note details the optimized protocol for synthesizing 2-(m-tolyl)thiazole (also known as 2-(3-methylphenyl)thiazole). While the classical Hantzsch synthesis often employs

To achieve this unsubstituted architecture, we utilize 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal) as a masked

Key Applications

-

Medicinal Chemistry: A bioisostere for pyridine/phenyl rings in kinase inhibitors.

-

Materials Science: Core scaffold for liquid crystals and fluorescent dyes.

-

Ligand Design: Precursor for cyclometalated iridium(III) complexes.

Retrosynthetic Analysis & Strategy